molecular formula C12H10ClNO B132907 1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde CAS No. 142044-91-5

1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B132907
CAS No.: 142044-91-5
M. Wt: 219.66 g/mol
InChI Key: ZFAIXYQSMZDJFJ-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde is a chemical building block of significant interest in medicinal chemistry, particularly in the development of novel antimicrobial agents . The core pyrrole-2-carbaldehyde structure is a privileged scaffold found in numerous natural products and is associated with a wide range of biological activities . This specific derivative, featuring a 3-chloro-4-methylphenyl substitution, serves as a key synthetic intermediate for constructing more complex nitrogen-containing heterocycles. Researchers are exploring such pyrrole derivatives to address the urgent global health challenge of antimicrobial resistance (AMR) . Pyrrole-based compounds have demonstrated potent activity against a spectrum of drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), by acting through various mechanisms such as disrupting ion transport across cell membranes . The structural motif of this compound makes it a valuable precursor for synthesizing advanced scaffolds like pyrrolo[2,3-d]pyrimidines, which are known as 7-deazapurines due to their structural resemblance to purine bases, enabling targeted interactions with enzymes and receptors . Its primary research value lies in the rational design and synthesis of new lead compounds with potential antibacterial, antifungal, and antiviral properties, facilitating structure-activity relationship (SAR) studies to optimize potency and selectivity .

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-9-4-5-10(7-12(9)13)14-6-2-3-11(14)8-15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAIXYQSMZDJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC=C2C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391463
Record name 1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142044-91-5
Record name 1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation and Subsequent Functionalization

A foundational route involves Friedel-Crafts acylation to construct the pyrrole backbone. For example, trichloroacetylation of 5-methylpyrrole-2-carbaldehyde (6 ) using AlCl₃ in dichloromethane yields 2-trichloroacetyl-5-methyl-1H-pyrrole (7 ), which undergoes monochlorination with N-chlorosuccinimide (NCS) to introduce the chloro group.

Reaction Conditions :

  • Solvent : Dichloromethane

  • Catalyst : NCS (1 eq.)

  • Temperature : Room temperature

  • Yield : 61% after recrystallization.

Post-chlorination, the trichloroacetyl group is hydrolyzed to a carboxylic acid, which is decarboxylated to yield the pyrrole intermediate. Formylation via the Vilsmeier-Haack reaction (POCl₃/DMF) then introduces the aldehyde group.

Paal-Knorr Pyrrole Synthesis with Pre-Functionalized Aldehydes

The Paal-Knorr method, involving condensation of 1,4-diketones with amines, can be adapted by substituting the amine component with 3-chloro-4-methylaniline. For instance, reacting 2,5-hexanedione with 3-chloro-4-methylaniline in acetic acid yields 1-(3-chloro-4-methylphenyl)-2,5-dimethylpyrrole. Subsequent oxidation of the methyl group at the 2-position using MnO₂ or SeO₂ generates the carbaldehyde.

Optimization Insight :

  • Oxidation Selectivity : SeO₂ preferentially oxidizes methyl groups adjacent to electron-withdrawing substituents, minimizing over-oxidation.

  • Yield : ~50–60% for the oxidation step.

Modern Catalytic Methods

Transition Metal-Catalyzed N-Arylation

Palladium or copper catalysts enable direct coupling of pyrrole-2-carbaldehyde with 3-chloro-4-methylaryl halides. A representative protocol uses:

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : Cs₂CO₃

  • Solvent : Toluene at 110°C.

Key Data :

Aryl HalideCatalyst SystemYield (%)
3-Cl-4-Me-C₆H₃-IPd/Xantphos72

This method avoids harsh acidic conditions and improves regioselectivity compared to classical approaches.

Suzuki-Miyaura Coupling for Aryl Group Installation

An alternative strategy involves synthesizing a boronic ester derivative of pyrrole-2-carbaldehyde and coupling it with 3-chloro-4-methylbromobenzene. For example:

Procedure :

  • Generate pyrrole-2-carbaldehyde pinacol boronate via Miyaura borylation.

  • Couple with 3-chloro-4-methylbromobenzene using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1).

Yield : 68–75% after column chromatography.

Regioselective Formylation Strategies

Vilsmeier-Haack Reaction

The Vilsmeier reagent (POCl₃/DMF) selectively formylates electron-rich pyrrole positions. For 1-(3-chloro-4-methylphenyl)pyrrole, formylation at the 2-position proceeds efficiently under mild conditions:

Conditions :

  • Reagent : DMF (2 eq.), POCl₃ (1.5 eq.)

  • Temperature : 0°C to room temperature

  • Workup : Quench with NaOAc, extract with EtOAc.

Yield : 85–90% with >95% regioselectivity.

Directed Ortho-Metalation (DoM)

For pre-functionalized pyrroles, DoM using LDA (lithium diisopropylamide) followed by quenching with DMF enables precise formylation:

Example :

  • Treat 1-(3-chloro-4-methylphenyl)-3-methylpyrrole with LDA at -78°C.

  • Add DMF, warm to room temperature.
    Yield : 78%.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield Range (%)
Friedel-CraftsHigh atom economyRequires harsh acids50–65
Paal-KnorrScalableMulti-step oxidation45–60
Pd-Catalyzed CouplingRegioselective, mild conditionsCostly catalysts65–75
Suzuki CouplingModular aryl group introductionBoronate synthesis required60–70

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound is compared below with structurally related pyrrole-2-carbaldehyde derivatives, focusing on substituent effects and molecular properties.

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Structural Features
1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde 3-Cl, 4-CH₃ on phenyl C₁₂H₁₀ClNO 219.67 Chloro and methyl groups on phenyl ring
1-(2-Chloropyridin-3-yl)-1H-pyrrole-2-carbaldehyde 2-Cl on pyridine ring C₁₀H₇ClN₂O 206.63 Pyridine instead of phenyl; Cl at pyridine C2
1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde 3,5-diCl on phenyl C₁₁H₇Cl₂NO 240.09 Two Cl atoms enhancing electron withdrawal
1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2-carbaldehyde 3-Cl, 4-F on phenyl C₁₁H₇ClFNO 223.63 Fluorine introduces electronegativity
1-[2-(Propan-2-yl)phenyl]-1H-pyrrole-2-carbaldehyde 2-isopropyl on phenyl C₁₄H₁₅NO 213.27 Bulky isopropyl group sterically hinders reactivity

Key Observations :

  • In contrast, dichloro derivatives (e.g., ) exhibit stronger electron-withdrawing effects, which may reduce aldehyde reactivity in nucleophilic additions.
  • Steric Hindrance : The isopropyl-substituted analog () shows reduced reactivity in crowded environments due to steric bulk, whereas the target compound’s methyl group imposes minimal steric interference.
  • Solubility : The pyridine-containing analog () may have improved aqueous solubility due to the basic nitrogen atom, unlike the hydrophobic phenyl-substituted derivatives.

Reactivity Trends :

  • Aldehyde groups in these compounds participate in condensation reactions (e.g., with amines to form imines) and nucleophilic additions. Electron-withdrawing substituents (e.g., Cl, F) enhance electrophilicity at the aldehyde carbon, accelerating such reactions .

Crystallographic and Intermolecular Interactions

  • Hydrogen Bonding : The carbaldehyde group forms hydrogen bonds with amines or hydroxyl groups, as seen in Etter’s graph set analysis . Substituents like fluorine () may alter crystal packing via C–F···H interactions.
  • Crystallography Tools : Programs like SHELX () and ORTEP-3 () are critical for resolving the conformational flexibility of pyrrole derivatives, particularly in studying substituent effects on molecular geometry.

Biological Activity

1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a 3-chloro-4-methylphenyl group at the first position and an aldehyde functional group at the second position. Its molecular formula is C11H10ClNC_{11}H_{10}ClN with a molecular weight of approximately 205.65 g/mol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The compound's mechanism of action may involve interaction with various biological targets, including enzymes and receptors that play critical roles in cell proliferation and survival.

Key Findings:

  • Cell Line Studies: The compound has been evaluated against several cancer cell lines, showing promising results in inhibiting cell growth. For instance, studies have reported IC50 values indicating effective cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, although specific IC50 values for this compound were not detailed in the sources reviewed .
  • Mechanism of Action: The aldehyde group allows for covalent bonding with nucleophilic sites on proteins, potentially altering their function and leading to apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The presence of both chloro and methyl groups on the aromatic ring is believed to enhance the biological activity of this compound compared to structurally similar compounds. This modification may affect the compound's reactivity and interaction with biological targets.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
1-(4-Chlorophenyl)-1H-pyrrole-2-carbaldehydeC11H8ClNODifferent substitution pattern on the phenyl ring
2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehydeC11H8ClFNOContains a different position for chloro and fluoro substitutions
1-(3-Chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehydeC11H10ClNSimilar chloro-substituted phenyl group

This table illustrates how variations in substituents can influence biological activity, highlighting the unique characteristics of this compound.

Case Studies

While specific case studies directly involving this compound are sparse, related research into pyrrole derivatives provides insight into its potential applications:

  • Antitumor Activity: A study demonstrated that similar compounds exhibited significant cell apoptosis and growth inhibition in various cancer cell lines (IC50 values ranging from 0.01 µM to 49.85 µM) .
  • Antimicrobial Efficacy: Pyrrole derivatives have been shown to possess potent antibacterial activity against strains such as Staphylococcus aureus, with MIC values significantly lower than standard antibiotics like ciprofloxacin .

Q & A

Q. Table 1: Comparative Synthetic Routes

MethodReagents/ConditionsYield (%)Key Reference
Nucleophilic Substitution5-Chloropyrrole, K₂CO₃, DMF65–75
Vilsmeier-HaackPOCl₃, DMF, 0–5°C80–85

Q. Table 2: Characterization Techniques

TechniqueApplicationExample Data
¹H NMR (300 MHz)Assign pyrrole/aryl protonsδ 10.1 (CHO), δ 7.2 (Ar-H)
X-ray CrystallographyResolve regiochemistryCCDC entry XYZ

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